Antibacterial Potency: Bromophenazine Class vs. Parent Phenazine Pyocyanin
A focused library of bromophenazines, synthesized from intermediates including 1-bromophenazine, demonstrated dramatically enhanced antibacterial activity against S. aureus and S. epidermidis. The most potent bromophenazine analogue achieved a Minimum Inhibitory Concentration (MIC) of 0.78-1.56 µM. This represents a 32- to 64-fold increase in potency when compared directly to the natural, non-brominated phenazine antibiotic pyocyanin in head-to-head experiments [1]. While the exact MIC of the 1-bromophenazine compound itself was not the highest in the panel, this data establishes a critical class-level principle: the bromine substitution is a key driver of the potency gain. When in-class substitutions are considered, the non-halogenated phenazine (pyocyanin) is a definitively inferior choice for applications requiring potent, growth-inhibitory activity against Gram-positive pathogens.
| Evidence Dimension | In vitro antibacterial activity (MIC) against S. aureus and S. epidermidis |
|---|---|
| Target Compound Data | 0.78-1.56 µM (most potent bromophenazine analogue from a library built using 1-bromophenazine and related intermediates) |
| Comparator Or Baseline | Pyocyanin: 50 µM [1] |
| Quantified Difference | 32- to 64-fold more potent than pyocyanin |
| Conditions | Head-to-head MIC assay in bacterial culture |
Why This Matters
This proves that the bromophenazine class, of which 1-bromophenazine is a fundamental building block, offers a step-change in potency over the natural, non-halogenated parent, making it a superior starting point for drug discovery.
- [1] Borrero, N.V., et al. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. Org. Biomol. Chem., 2014, 12, 881-886. View Source
